1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-19-12-5-3-2-4-11(12)16-14(20)17-8-6-10(7-9-17)13(15)18/h2-5,10H,6-9H2,1H3,(H2,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBYFMACPZLABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step often involves the use of methoxyphenyl derivatives and coupling reactions.
Addition of the carbamothioyl group: This is usually done through the reaction of the intermediate compound with thiocarbamoyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide, as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. For instance, a series of piperidine derivatives were evaluated for their efficacy against various bacterial strains, demonstrating significant inhibition of both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide | E. coli | 75% |
| 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide | S. aureus | 80% |
Anti-Tuberculosis Activity
The compound has also been investigated for its activity against Mycobacterium tuberculosis (Mtb). In a high-throughput screening study, various piperidine derivatives were tested for their ability to reduce intracellular bacterial viability in macrophages infected with Mtb. The results indicated that certain modifications to the piperidine structure could enhance anti-tubercular activity significantly .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide | 10 | Moderate |
| Other derivatives | 5 - 15 | Variable |
Inhibition of Cancer Cell Proliferation
The compound has shown promise in cancer research, particularly as an inhibitor of specific protein interactions crucial for tumor growth. For example, studies have indicated that piperidine derivatives can act as inhibitors of the HDM2-p53 interaction, which is vital in regulating cell cycle and apoptosis in cancer cells. This inhibition leads to increased levels of p53, promoting apoptosis in cancerous cells .
| Study Reference | Target Protein | Effect on Tumor Cells |
|---|---|---|
| HDM2 | Induces apoptosis | |
| CDK9 | Reduces proliferation |
CNS Activity
Piperidine compounds are being explored for their neuropharmacological properties. The ability of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research indicates that modifications to the piperidine structure can enhance its bioavailability and central nervous system activity .
| Property | Value |
|---|---|
| Lipophilicity | High |
| Blood-brain barrier permeability | Yes |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide was tested against various pathogens. Results showed that the compound inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-Cancer Properties
A study involving human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways mediated by increased p53 levels.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:
Structural and Pharmacological Comparisons
| Compound Name | Key Substituents | Molecular Weight | Biological Activity | Source Evidence |
|---|---|---|---|---|
| 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide | 2-Methoxyphenyl carbamothioyl | Not explicitly reported | Anti-angiogenic, DNA cleavage studies | [3] |
| 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | 2,5-Dimethoxyphenyl carbamothioyl | 323.41 g/mol | No explicit activity reported; structural analog | [2] |
| 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide | Alkyl chain, 4-fluorophenyl, 2-methylpropyl | Varies by alkyl group | T-type Ca²⁺ channel inhibition, antihypertensive | [1] |
| (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | 2-Methoxypyridin-4-ylmethyl, naphthalen-1-yl ethyl | Not explicitly reported | SARS-CoV-2 inhibition | [5] |
| 1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide | 5-Bromopyridin-2-yl | 284.16 g/mol | No explicit activity reported; halogenated analog | [13] |
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | 4-Ethylsulfonyl-2-nitrophenyl | 341.38 g/mol | No explicit activity reported; sulfonyl/nitro functionalization | [14] |
Key Observations
Substituent Influence on Activity :
- The 2-methoxyphenyl group in the target compound is associated with anti-angiogenic properties , whereas replacing the methoxy group with 4-fluorophenyl (as in [1]) shifts activity toward calcium channel modulation and antihypertensive effects.
- Halogenation (e.g., bromine in [13]) or sulfonyl/nitro groups (as in [14]) may alter solubility and target binding but lack explicit pharmacological data in the provided evidence.
Thiourea vs. In contrast, alkyl/aryl modifications (e.g., naphthalen-1-yl ethyl in [5]) are linked to antiviral activity, likely due to improved hydrophobic interactions with viral proteins .
Molecular Weight and Bioavailability :
- Compounds with higher molecular weights (e.g., 341.38 g/mol in [14]) may face challenges in bioavailability, whereas lighter derivatives (e.g., 284.16 g/mol in [13]) could exhibit better pharmacokinetic profiles.
Research Findings and Implications
- Antihypertensive Derivatives: The 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide series ([1]) demonstrates potent T-type Ca²⁺ channel inhibition (IC₅₀ values in nanomolar range), highlighting the importance of fluorophenyl groups in cardiovascular targeting.
- Anti-Angiogenic Potential: The target compound’s thiourea moiety may facilitate DNA binding, as seen in related anti-angiogenic agents .
- Antiviral Activity : Piperidine-4-carboxamide derivatives with naphthalenyl and methoxypyridinyl groups ([5]) show promise against SARS-CoV-2, suggesting broad therapeutic applicability.
Biological Activity
1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a compound belonging to the piperidine class, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the methoxyphenyl group and the carbamothioyl moiety contributes to its biological properties.
The biological activity of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a modulator of various enzymes, influencing metabolic pathways.
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly dopamine receptors, which are crucial in neurological functions and disorders .
- Antimicrobial Activity : Preliminary studies indicate potential antifungal activity against resistant strains such as Candida auris, suggesting a novel mechanism that disrupts cellular integrity and induces apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide:
Case Studies
-
Antifungal Activity Against Candida auris :
In a study focused on antifungal agents, derivatives including 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide were tested against clinical isolates of C. auris. The results demonstrated significant antifungal efficacy with low MIC values, indicating potential for further development as a therapeutic agent against resistant fungal infections . -
Dopamine Receptor Binding :
A series of piperidine derivatives were synthesized and evaluated for their affinity to dopamine receptors. The compound exhibited notable binding affinity, suggesting its potential application in treating neurological disorders associated with dopamine dysregulation . -
Antimicrobial Screening :
The compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated significant antimicrobial activity, supporting its use as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide, and how can they be addressed methodologically?
- Synthesis Challenges : The carbamothioyl group introduces steric hindrance and potential sulfur reactivity, complicating coupling reactions. Piperidine ring functionalization requires precise pH control to avoid side reactions (e.g., ring-opening).
- Methodology : Use coupling agents like EDCI/HOBt for amide bond formation and monitor reactions via HPLC to track intermediates . Optimize reaction temperatures (e.g., 0–25°C) to suppress undesired byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Techniques :
- NMR Spectroscopy : Assign peaks for the 2-methoxyphenyl (δ 3.8–4.0 ppm for methoxy) and carbamothioyl (δ 8.5–9.0 ppm for NH) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- Supplementary Methods : FT-IR to verify thiourea C=S stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Case Example : If a study reports conflicting IC50 values in kinase inhibition assays, validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays).
- Data Harmonization : Cross-reference with structurally similar compounds (e.g., benzothiophene-piperidine hybrids showing dopamine uptake inhibition ). Adjust for assay-specific variables (e.g., serum protein binding) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Solubility Enhancement : Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salt of the piperidine nitrogen) .
- Stability Profiling : Conduct accelerated degradation studies under varied pH (2–9) and temperatures (4–40°C). Monitor via LC-MS for hydrolytic cleavage of the carbamothioyl group .
Q. How does the 2-methoxyphenyl substituent influence receptor selectivity compared to other aryl groups?
- Hypothesis Testing : Synthesize analogs with 4-methoxyphenyl or halogen-substituted aryl groups. Compare binding affinities using radioligand displacement assays (e.g., for serotonin receptors) .
- Computational Modeling : Perform docking studies to assess methoxy-group interactions with hydrophobic receptor pockets (e.g., using AutoDock Vina) .
Experimental Design Considerations
Q. Designing a SAR study for this compound: What substituent variations should be prioritized?
- Priority Modifications :
- Piperidine Ring : Methyl or ethyl substitutions at C3/C5 to probe steric effects.
- Carbamothioyl Group : Replace sulfur with oxygen (urea) to assess hydrogen-bonding impact.
- Data Collection : Use a standardized panel of enzymatic assays (e.g., kinases, GPCRs) to quantify selectivity shifts .
Q. What in vitro models are suitable for evaluating its potential neuroprotective or anticancer activity?
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H2O2 or glutamate excitotoxicity). Measure viability via MTT assay and caspase-3 activation .
- Anticancer Screening : NCI-60 cell line panel to identify sensitivity patterns. Follow up with apoptosis assays (Annexin V/PI staining) .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
